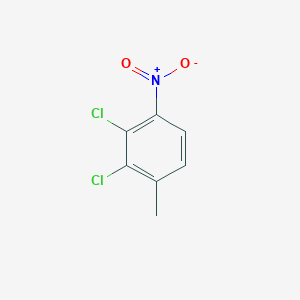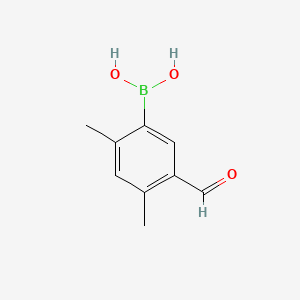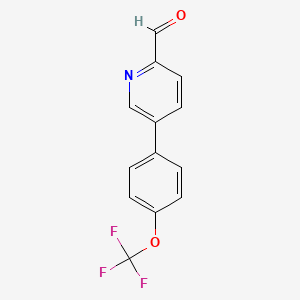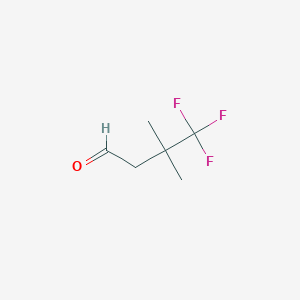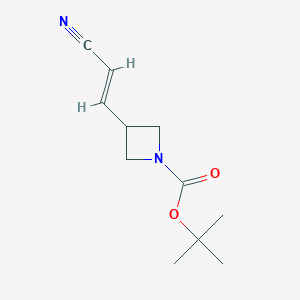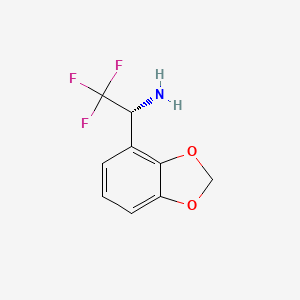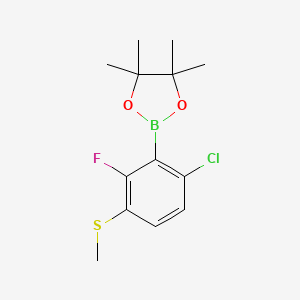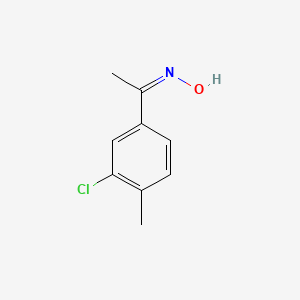
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a 3-chloro-4-methyl-phenyl group attached to the ethanone oxime structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime can be synthesized through the reaction of 1-(3-chloro-4-methyl-phenyl)-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized for industrial efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of 1-(3-chloro-4-methyl-phenyl)-ethanamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An organic building block containing an isocyanate group.
3-Chloro-4-methylphenylboronic acid: Used in the synthesis of various organic compounds.
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: A compound with similar aromatic substitution patterns.
Uniqueness
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
(NZ)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7- |
InChI-Schlüssel |
CDCKLHKMBMYQLU-XFFZJAGNSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)/C(=N\O)/C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=NO)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
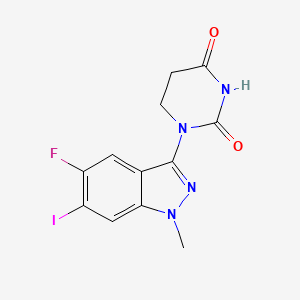
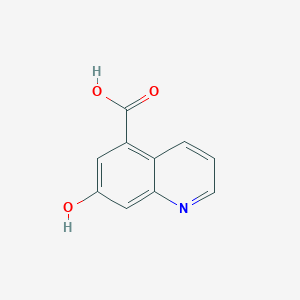

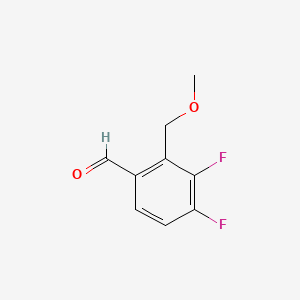
![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
